molecular formula C11H16ClN3O4S B3027161 4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride CAS No. 1233958-29-6

4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Cat. No.: B3027161
CAS No.: 1233958-29-6
M. Wt: 321.78
InChI Key: NVDGYSCHKOLJRI-UHFFFAOYSA-N
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Description

4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C11H16ClN3O4S and a molecular weight of 321.78 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used as a building block in the synthesis of more complex molecules and has potential therapeutic applications.

Scientific Research Applications

4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group, which can mimic the structure of certain biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent and in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

While the specific mechanism of action for 4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is not mentioned in the retrieved papers, piperidine derivatives have been found to have significant pharmacological activity . For instance, N-(piperidin-4-yl)benzamide derivatives have been found to activate hypoxia-inducible factor 1 pathways .

Future Directions

Piperidine derivatives, including 4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, continue to be an area of interest in pharmaceutical research due to their significant role in drug design . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines , as well as further exploration of their pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the reaction of 4-nitrobenzenesulfonyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and process controls.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the sulfonamide bond.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Various nucleophiles such as amines or thiols.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 4-Amino-N-(piperidin-4-yl)benzenesulfonamide.

    Substitution: Depending on the nucleophile used, various substituted sulfonamides.

    Hydrolysis: Breakdown products including piperidine and 4-nitrobenzenesulfonic acid.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzenesulfonamide: Lacks the piperidine group, making it less versatile in terms of chemical reactivity and biological activity.

    N-(Piperidin-4-yl)benzenesulfonamide: Lacks the nitro group, which reduces its potential for certain types of chemical reactions and biological interactions.

    4-Amino-N-(piperidin-4-yl)benzenesulfonamide: The reduced form of 4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, with different chemical and biological properties.

Uniqueness

This compound is unique due to the presence of both the nitro and piperidine groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for a wide range of scientific research applications .

Properties

IUPAC Name

4-nitro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S.ClH/c15-14(16)10-1-3-11(4-2-10)19(17,18)13-9-5-7-12-8-6-9;/h1-4,9,12-13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDGYSCHKOLJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233958-29-6
Record name Benzenesulfonamide, 4-nitro-N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233958-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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